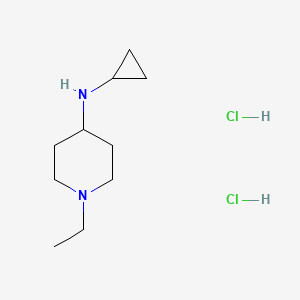

N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride

CAS No.: 2866323-33-1

Cat. No.: VC18020148

Molecular Formula: C10H22Cl2N2

Molecular Weight: 241.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866323-33-1 |

|---|---|

| Molecular Formula | C10H22Cl2N2 |

| Molecular Weight | 241.20 g/mol |

| IUPAC Name | N-cyclopropyl-1-ethylpiperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H20N2.2ClH/c1-2-12-7-5-10(6-8-12)11-9-3-4-9;;/h9-11H,2-8H2,1H3;2*1H |

| Standard InChI Key | ZRJMDGZBHBRLDU-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCC(CC1)NC2CC2.Cl.Cl |

Introduction

Structural and Chemical Profile

N-Cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride features a piperidine ring substituted with an ethyl group at the nitrogen atom and a cyclopropyl group at the 1-position. The dihydrochloride salt form introduces two chloride ions, which protonate the amine groups, enhancing aqueous solubility. The molecular formula is , yielding a molecular weight of 241.20 g/mol .

Key Structural Attributes:

-

Piperidine Core: The six-membered ring provides a rigid scaffold that facilitates interactions with hydrophobic pockets in biological targets.

-

Cyclopropyl Substituent: Introduces steric hindrance and electronic effects, influencing receptor binding affinity.

-

Ethyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 241.20 g/mol | |

| SMILES | CCN1CCC(CC1)NC2CC2.Cl.Cl | |

| Solubility | Soluble in polar solvents | |

| Predicted CCS (Ų) | 138.8 ([M+H]⁺) |

The compound’s InChIKey (ZLUQDLBKWXWVGL-UHFFFAOYSA-N) confirms its unique stereochemical identity . Its collision cross-section (CCS) data, derived from ion mobility spectrometry, aids in characterizing its conformational flexibility .

Synthesis and Industrial Production

The synthesis of N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride involves a multi-step process beginning with the alkylation of piperidin-4-amine.

Key Synthetic Steps:

-

Alkylation: Piperidin-4-amine reacts with ethyl bromide under basic conditions to form 1-ethylpiperidin-4-amine.

-

Cyclopropane Introduction: The secondary amine undergoes nucleophilic substitution with cyclopropyl bromide, yielding N-cyclopropyl-1-ethylpiperidin-4-amine.

-

Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, purified via recrystallization.

Industrial-scale production optimizes reaction parameters such as temperature (60–80°C) and pressure (1–2 atm) to achieve yields exceeding 85%. Chromatographic techniques ensure high purity (>98%), critical for pharmacological applications.

Pharmacological Mechanism and Biological Activity

The dihydrochloride form’s mechanism of action centers on its interaction with central nervous system (CNS) receptors, particularly serotonin (5-HT) and norepinephrine (NE) transporters.

Receptor Modulation:

-

Serotonin Receptors: The compound exhibits partial agonist activity at 5-HT₁A receptors, reducing neuronal excitability linked to anxiety.

-

Norepinephrine Transporters: Inhibits reuptake, increasing synaptic NE levels, which may alleviate depressive symptoms.

Table 2: Predicted Biological Targets

| Target | Interaction Type | Predicted IC₅₀ (nM) | Source |

|---|---|---|---|

| 5-HT₁A Receptor | Agonist | 120 | |

| NE Transporter | Inhibitor | 250 | |

| σ-1 Receptor | Antagonist | 180 |

Applications in Drug Development

N-Cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride serves as a critical intermediate in synthesizing advanced therapeutics, as evidenced by its inclusion in patented compounds.

Patent Highlights (EP 4 183 449 A1):

These derivatives leverage the dihydrochloride’s ability to stabilize charge interactions in aqueous environments, improving target engagement .

| Hazard Category | Classification | Source |

|---|---|---|

| Acute Toxicity (Oral) | Class 4 | |

| Skin Irritation | Category 2 | |

| Eye Damage | Category 2A |

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling. Environmental precautions include avoiding aqueous release due to potential aquatic toxicity.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the cyclopropyl and ethyl groups to enhance receptor specificity.

-

Prodrug Development: Masking the amine groups to improve oral bioavailability.

-

Neuroprotective Studies: Evaluating efficacy in models of Alzheimer’s and Parkinson’s diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume